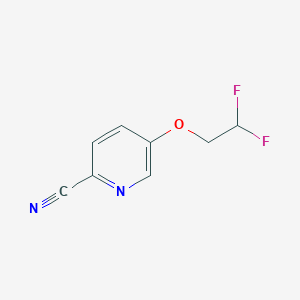

2-(2,4-二甲基苯基)-2,2-二氟乙胺

描述

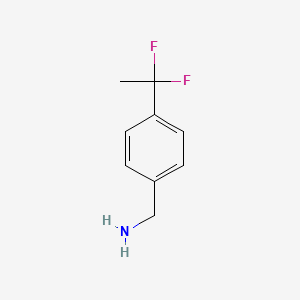

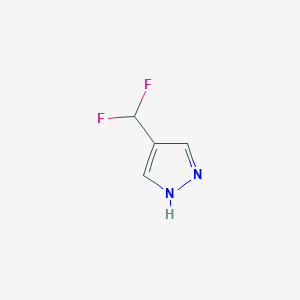

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine (DMPF-DFA) is a synthetic amine that has been widely studied due to its potential applications in pharmaceuticals, biochemistry, and other fields. It is a relatively new compound, having only been synthesized in the early 2000s, and has since been studied for its potential uses in research and development. DMPF-DFA is a versatile compound with a wide array of potential applications, and its structure and properties make it a promising candidate for further research.

科学研究应用

光物理性质和数据安全应用:Song et al. (2016)的研究讨论了设计和合成杂环阳离子Ir(III)配合物,包括那些含有二甲基苯基吡啶(dmppy)的配合物,它在结构上与2-(2,4-二甲基苯基)-2,2-二氟乙胺相关。这些配合物表现出独特的光物理性质,如双发射和机械发光,使它们适用于数据安全保护和智能发光材料。

有机发光器件的合成和表征:Li et al. (2012)的研究引入了新型的2,4-二氟苯基功能化芳胺化合物,用于有机发光器件。这些化合物显示出改善的器件效率,可能对先进光电材料的开发产生影响。

铼(I)配合物的抗癌活性:Knopf et al. (2017)的研究探讨了含有二甲基联吡啶等配体的铼(I)三羰基水合配合物的合成和表征。这些配合物表现出显著的抗癌活性,暗示了在癌症治疗中的潜在应用。

新型抗抑郁药物的开发:Bailey et al. (1985)的研究合成并评估了一系列化合物,包括N,N-二甲基-3,4-二苯基-1H-吡唑-1-丙胺,用于抗抑郁活性。研究确定了具有减少副作用的潜在抗抑郁药物。

高性能聚合物的应用:Liaw et al. (2006)的研究合成了新的二胺单体,包括那些含有二甲基联苯基单元的单体,用于制备聚酰胺和聚酰亚胺。这些聚合物表现出优异的溶解性和热稳定性,与各行业中的高性能材料相关。

作用机制

Target of Action

The primary target of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of neurotransmitter release and smooth muscle contraction .

Mode of Action

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . The compound inhibits the synthesis of monoamine oxidases and prostaglandins , leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

The action of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentration . The inhibition of prostaglandin synthesis disrupts the regulation of inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

It is known that the compound is metabolized intoN-(2,4-dimethylphenyl)formamide , 2,4-dimethylformanilide , and N,N’-bis-dimethylphenylformamidine through hydrolysis .

Result of Action

The action of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine results in the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

属性

IUPAC Name |

2-(2,4-dimethylphenyl)-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7-3-4-9(8(2)5-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFHGGNGSSPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)

![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)